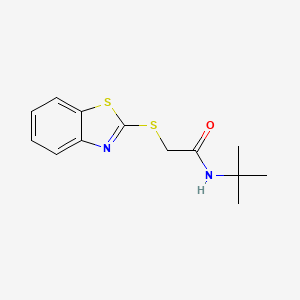![molecular formula C13H17NOS B5836407 N-cyclopropyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5836407.png)
N-cyclopropyl-2-[(4-methylbenzyl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-2-[(4-methylbenzyl)thio]acetamide, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This chemical compound is a potent agonist of the cannabinoid receptors, which are widely distributed throughout the human body and play an important role in various physiological processes.
Wirkmechanismus
N-cyclopropyl-2-[(4-methylbenzyl)thio]acetamide exerts its effects by binding to the cannabinoid receptors, which are G protein-coupled receptors that are widely distributed throughout the human body. There are two main types of cannabinoid receptors, CB1 and CB2, which are found in different tissues and play different roles in physiological processes. CB1 receptors are primarily found in the central nervous system, while CB2 receptors are primarily found in the immune system and peripheral tissues.
Biochemical and Physiological Effects
The binding of this compound to the cannabinoid receptors leads to a wide range of biochemical and physiological effects. These effects include the modulation of pain perception, inflammation, mood, appetite, and immune function. Additionally, this compound has been shown to have anti-tumor and anti-inflammatory effects, which may be beneficial for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-cyclopropyl-2-[(4-methylbenzyl)thio]acetamide in lab experiments is its high potency and selectivity for the cannabinoid receptors. This allows researchers to study the effects of cannabinoid receptor activation in a precise and controlled manner. Additionally, the synthesis method for this compound has been extensively optimized, allowing for large-scale production of the compound.
One of the main limitations of using this compound in lab experiments is its potential toxicity and side effects. This compound has been shown to have neurotoxic effects at high doses, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are many future directions for research on N-cyclopropyl-2-[(4-methylbenzyl)thio]acetamide. One potential direction is the development of novel therapeutic applications for this compound, particularly in the treatment of chronic pain, inflammation, and mood disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the synthesis method for this compound may be further optimized to improve its yield and purity.
Synthesemethoden
The synthesis of N-cyclopropyl-2-[(4-methylbenzyl)thio]acetamide involves a multi-step process that requires advanced knowledge of organic chemistry. The first step is the preparation of 4-methylbenzyl chloride, which is then reacted with sodium thiomethoxide to form the corresponding thioether. The thioether is then subjected to a cyclization reaction using cyclopropylcarbonyl chloride to form the final product, this compound. This synthesis method has been extensively optimized and can be performed on a large scale to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-2-[(4-methylbenzyl)thio]acetamide has been extensively studied for its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptors, which are widely distributed throughout the human body and play an important role in various physiological processes. The potential therapeutic applications of this compound include the treatment of chronic pain, inflammation, anxiety, and depression. Additionally, this compound has been studied for its potential anti-tumor and anti-inflammatory effects.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-[(4-methylphenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10-2-4-11(5-3-10)8-16-9-13(15)14-12-6-7-12/h2-5,12H,6-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIDTZDKEFCVJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]-2-furohydrazide](/img/structure/B5836338.png)

![4-[(2-methoxybenzyl)amino]phenol](/img/structure/B5836349.png)


![N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5836382.png)

![1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5836400.png)


![4-[(4-ethylbenzyl)amino]phenol](/img/structure/B5836425.png)

![N-(3-chloro-2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5836434.png)
